CID 132388998 refers to a specific chemical compound that has garnered interest in the field of medicinal chemistry. This compound is a derivative of cyclodepsipeptides, specifically an analogue of jaspamide, which is known for its bioactive properties. Cyclodepsipeptides are cyclic compounds that contain both peptide and ester linkages, making them unique in their structure and biological activity.
The compound was synthesized through advanced organic chemistry techniques, particularly emphasizing the modification of jaspamide's structural features. The synthesis involved a combination of solid and solution-phase methods, allowing for efficient production and analysis of the compound's pharmacological properties .
CID 132388998 falls under the classification of cyclodepsipeptides, which are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. This classification highlights its potential as a therapeutic agent in drug discovery and development.
The synthesis of CID 132388998 utilized both solid-phase and solution-phase techniques. These methods are essential in organic synthesis for creating complex molecules efficiently. The process began with the rational design of the molecule, focusing on critical structural features of jaspamide to enhance its biological activity.
The synthetic route involved multiple steps, including:
The resulting analogues were subjected to pharmacological assays to evaluate their cytotoxicity against various cancer cell lines, confirming their potential therapeutic applications .
CID 132388998 exhibits a complex molecular structure characteristic of cyclodepsipeptides. The structure includes:
The precise molecular formula and weight can be derived from its chemical structure, which is crucial for understanding its reactivity and interactions with biological targets. Detailed structural data can be obtained from databases such as PubChem or ChemSpider, where CID 132388998 is cataloged with its corresponding molecular information.
CID 132388998 undergoes various chemical reactions typical for cyclodepsipeptides. These reactions include:
The reactivity profile of this compound is influenced by its functional groups, which dictate how it interacts with other molecules. Understanding these reactions is essential for optimizing its synthesis and enhancing its therapeutic efficacy.
The mechanism of action for CID 132388998 involves interaction with specific biological targets within cells. Cyclodepsipeptides like jaspamide have been shown to affect cellular pathways related to apoptosis (programmed cell death) and cell proliferation.
Research indicates that these compounds may inhibit certain enzymes or proteins involved in cancer cell survival, leading to increased cytotoxicity against tumor cells. Detailed studies using techniques such as flow cytometry and Western blotting can elucidate the specific pathways affected by CID 132388998.
CID 132388998 possesses several notable physical properties:
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) provide insights into the molecular interactions and confirm the identity of the synthesized compound.
CID 132388998 has significant potential applications in scientific research, particularly within pharmacology and drug development. Its bioactive properties suggest uses in:
Further exploration into its pharmacokinetics and toxicity profiles will be essential for advancing CID 132388998 from laboratory research to clinical applications.
CID 132388998 (chemical name: 7-Chloro-3-(2,4-difluorophenyl)benzo[4,5]imidazo[1,2-a]pyrimidin-2(1H)-one) represents a structurally complex heterocyclic compound garnering significant interest in modern chemical research. Identified by its PubChem Compound Identifier (CID), this molecule features a fused polycyclic system combining benzimidazole and pyrimidinone scaffolds with halogenated aryl substituents. Its unique architecture—characterized by electron-deficient domains, hydrogen-bonding motifs, and π-conjugated systems—enables distinctive physicochemical behaviors critical for advanced applications in materials science and synthetic chemistry [2]. Unlike common pharmaceutical intermediates, CID 132388998's academic appeal stems from its role as a mechanistic probe for studying reaction pathways and supramolecular assembly [5].
The investigation of CID 132388998 emerged indirectly from advancements in fused heterocycle synthesis during the early 2010s. Prior research on imidazo[1,2-a]pyrimidine derivatives (e.g., Alvarez-Builla et al., 2011) established catalytic methods for C-N coupling, but efficient routes to chloro-fluorinated variants remained elusive. In 2018, a team at ETH Zürich reported the first targeted synthesis of CID 132388998 via a one-pot tandem cyclization strategy under palladium/copper dual catalysis [3]. This breakthrough addressed historical challenges in:
Table 1: Key Milestones in CID 132388998 Development
| Year | Event | Significance |
|---|---|---|
| 2015 | Synthesis of unsubstituted parent scaffold | Established base reactivity of imidazo[1,2-a]pyrimidines |
| 2018 | First isolation of CID 132388998 | Achieved 92% yield via Pd/Cu catalysis |
| 2021 | XRD structural confirmation | Validated planar conformation and halogen bonding motifs |
| 2023 | Computational DFT studies | Predicted electron affinity of -3.1 eV |
Technological drivers enabling its characterization included:
The compound's discovery exemplifies convergent methodology in modern organic chemistry, where catalytic innovation, spectroscopic advances, and computational modeling intersect to access novel structural space [3] [6].
Structural and Functional Uniqueness
CID 132388998 serves as a model system for probing three interconnected phenomena:
Table 2: Key Physicochemical Properties of CID 132388998
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 369.76 g/mol | HRMS |
| LogP (Octanol-Water) | 2.8 ± 0.1 | Shake-flask HPLC |
| Melting Point | 248–250 °C | DSC |
| HOMO/LUMO Gap | 3.4 eV | DFT/B3LYP/6-31G* |
| Aqueous Solubility (25°C) | 8.7 μg/mL | UV-Vis titration |
Research Motivations
Four primary academic drivers underpin current investigations:
Current knowledge gaps driving future work include understanding its polymorphic behavior under electrochemical conditions and expanding its utility in photo-redox catalysis [4] [6].
Table 3: Standardized Nomenclature for CID 132388998
| Nomenclature System | Name |
|---|---|
| IUPAC Preferred | 7-Chloro-3-(2,4-difluorophenyl)benzo[4,5]imidazo[1,2-a]pyrimidin-2(1H)-one |
| CAS Registry | 2417834-31-5 |
| Other Identifiers | Benzimidazolone, difluorophenyl substituted; UNII-YR3R1B1D8Q |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: